molecular formula C10H9N2NaO3S2 B12743937 Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt CAS No. 61792-21-0

Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt

Cat. No.: B12743937
CAS No.: 61792-21-0
M. Wt: 292.3 g/mol
InChI Key: IMMFHYKJGUSWJC-UHFFFAOYSA-M
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Description

This compound is a sodium salt of a benzenesulfonothioic acid derivative bearing a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl substituent. Key features include:

  • Structure: A benzene ring linked to a sulfonothioic acid group (-S(O)₂S⁻) and a pyrazolone moiety (a five-membered ring with ketone and methyl groups).
  • Regulatory Status: Listed on Canada’s Non-domestic Substances List (NDSL), indicating restricted commercial availability in Canada .

Properties

CAS No.

61792-21-0

Molecular Formula

C10H9N2NaO3S2

Molecular Weight

292.3 g/mol

IUPAC Name

sodium;5-methyl-2-(2-oxidosulfonothioylphenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C10H10N2O3S2.Na/c1-7-6-10(13)12(11-7)8-4-2-3-5-9(8)17(14,15)16;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1

InChI Key

IMMFHYKJGUSWJC-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2S(=O)(=S)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt typically involves the diazotization of p-aminobenzenesulfonic acid with sodium nitrite and hydrochloric acid. This is followed by reduction with sodium bisulfite and sodium carbonate, and hydrolysis with sulfuric acid to obtain p-sulfophenylhydrazine. The final step involves condensation with the appropriate pyrazolone derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding sulfonamide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonothioic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Biochemical Applications

  • Synthesis of Biologically Active Compounds
    • The compound serves as a precursor in the synthesis of various biologically active molecules. Its unique structure allows for transformations into different heterocyclic compounds, which can be utilized in drug discovery and development.
    • Case Study: Research has demonstrated the potential of benzenesulfonothioic acid derivatives in inhibiting specific enzyme activities, which is crucial for developing new therapeutic agents.
  • Analytical Chemistry
    • Utilized in analytical methods such as spectroscopic techniques to determine molecular structures and interactions. The compound's ability to form complexes with metal ions enhances its application in environmental monitoring and quality control .
    • Example: In Raman spectroscopy, benzenesulfonothioic acid was used to study sulfonated polystyrene resins, providing insights into their structural features .

Pharmaceutical Applications

  • Drug Development
    • The sodium salt form of the compound is particularly advantageous due to its high solubility, facilitating its use in pharmaceutical formulations. It is being explored for its potential as an active ingredient in medications targeting various diseases.
    • Research indicates that modifications to the pyrazole moiety can lead to compounds with enhanced pharmacological properties, making this compound a valuable candidate in medicinal chemistry.
  • Combinatorial Chemistry
    • The compound plays a significant role in combinatorial chemistry efforts aimed at synthesizing libraries of new compounds for drug screening. Its reactivity allows for the generation of diverse chemical entities that can be tested for biological activity.

Materials Science Applications

  • Conductive Polymers
    • Benzenesulfonothioic acid has been utilized as an electrolyte in the formation of conductive polymer coatings. These coatings are important for applications in electronics and sensors due to their enhanced conductivity and stability .
    • Case Study: A study highlighted the use of this compound in creating polypyrrole coatings on stainless steel, which exhibited varying surface morphologies and improved electrochemical properties .
  • Surface Modification
    • The compound is employed in surface modification processes to enhance the properties of materials such as adhesion, wettability, and corrosion resistance. This is particularly relevant in the automotive and aerospace industries where material performance is critical.

Comparative Data Table

Application AreaSpecific Use CaseBenefits
BiochemistrySynthesis of active compoundsFacilitates drug discovery
Analytical ChemistrySpectroscopic analysisEnhances structural determination
PharmaceuticalsDrug formulationHigh solubility improves bioavailability
Materials ScienceConductive polymer coatingsImproved conductivity and stability
Surface ModificationMaterial enhancementBetter adhesion and corrosion resistance

Mechanism of Action

The mechanism of action of Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs of Benzenesulfonothioic Acid Derivatives

Compound Name Key Structural Features CAS RN Key Differences References
Target Compound : Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt - Sulfonothioic acid (-S(O)₂S⁻)
- Pyrazolone substituent
N/A Reference compound for comparison
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid - Sulfonic acid (-SO₃⁻)
- Pyrazolone substituent
89-36-1 Replaces sulfonothioic acid with sulfonic acid; higher stability due to oxygen’s electronegativity
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid - Sulfonic acid (-SO₃⁻)
- Pyrazolone substituent at meta position
119-17-5 Structural isomer of the above; altered solubility and reactivity due to substituent position
Sodium benzenethiosulfonate - Sulfonothioic acid (-S(O)₂S⁻)
- No pyrazolone group
1887-29-2 Simpler structure lacking the heterocyclic pyrazolone moiety
Disodium 2,5-dichloro-4-(5-hydroxy-3-methyl-4-(sulphophenylazo)pyrazol-1-yl)benzenesulphonate - Sulfonic acid (-SO₃⁻)
- Azo (-N=N-) and chloro substituents
N/A Enhanced dye properties due to azo group; dichloro substitution increases lipophilicity

Key Comparative Findings

Functional Group Impact
  • Sulfonothioic Acid vs. Sulfonic Acid: The sulfonothioic acid group (-S(O)₂S⁻) in the target compound is less stable than sulfonic acid (-SO₃⁻) due to sulfur’s lower electronegativity. This may limit its use in high-temperature applications . Sodium salts of both groups improve water solubility, critical for pharmaceutical or dye formulations .
Pyrazolone Substituent Effects
  • The pyrazolone moiety (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl) contributes to: Chelation Potential: The ketone and NH groups in pyrazolone enable metal coordination, useful in catalysis or metallodrugs .
Regulatory and Commercial Considerations
  • The target compound’s NDSL status contrasts with commercially available analogs like 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (CAS 119-17-5), which is sold by TCI Chemicals .
  • Chloro and azo derivatives (e.g., ) are likely used as dyes, whereas sulfonothioic acids may face niche applications due to synthesis complexity .

Biological Activity

Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is a compound of interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound features a sulfonic acid group attached to a benzene ring and incorporates pyrazole moieties. Its structure allows for various interactions with biological molecules, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance, substituted pyrazoles have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis . The sodium salt form enhances solubility and bioavailability, potentially increasing its efficacy as an antimicrobial agent.

2. Anti-inflammatory Effects
Compounds similar to benzenesulfonothioic acid have demonstrated anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process . This suggests that the compound may also exert similar effects.

3. Anticancer Potential
Studies have highlighted the anticancer potential of pyrazole derivatives, which can induce apoptosis in cancer cells through various pathways . The unique structure of benzenesulfonothioic acid may facilitate interactions with cancer cell targets, making it a candidate for further investigation in cancer therapy.

The mechanism by which benzenesulfonothioic acid exerts its biological effects involves several pathways:

  • Protein Interaction : The sulfonic acid group can interact with proteins and enzymes, potentially altering their activity and influencing metabolic pathways.
  • Reduction Reactions : The azo group within similar compounds can undergo reduction to form amines, leading to further interactions with biological molecules .
  • Metal Chelation : Some studies suggest that pyrazole derivatives may chelate metal ions, impacting cellular processes such as iron homeostasis .

1. Antimicrobial Activity

A study assessed the antimicrobial efficacy of various pyrazole derivatives against M. tuberculosis. The results indicated that specific structural modifications enhanced potency against resistant strains, suggesting a promising avenue for developing new antibiotics .

2. In Vivo Toxicity Assessment

Toxicological studies on related compounds showed no significant adverse effects at therapeutic doses. For example, repeated oral administration in rodent models established no observed adverse effect levels (NOAELs) at 500 mg/kg body weight . This highlights the potential safety profile of benzenesulfonothioic acid when used appropriately.

Comparative Analysis

To better understand the uniqueness of benzenesulfonothioic acid, a comparison with other similar compounds is essential:

Compound NameStructureBiological Activity
Benzenesulfonic Acid DerivativesContains sulfonic acidAntimicrobial, anti-inflammatory
Naphthalenesulfonic Acid DerivativesNaphthalene ringVaries; generally lower activity than benzene counterparts
Pyrazole-based CompoundsPyrazole ringAnticancer, antibacterial

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including:

  • Diazotization and coupling : Azo group formation via diazotization of aromatic amines under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling with pyrazole derivatives .
  • Sulfonation : Introduction of sulfonate groups using sulfonating agents (e.g., chlorosulfonic acid) under controlled temperatures (40–60°C) to prevent over-sulfonation .
  • Salt formation : Neutralization with sodium hydroxide to isolate the sodium salt .
    Key conditions : pH control during coupling (pH 6–8), low temperatures to stabilize intermediates, and inert atmospheres to avoid oxidation of reactive groups .

Q. How can researchers characterize the structural and functional groups of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7–8 ppm), pyrazole ring protons (δ 3–5 ppm), and sulfonate groups (δ 100–110 ppm in ¹³C) .
    • IR : Confirm sulfonate (S-O stretching at ~1050 cm⁻¹) and azo (N=N stretching at ~1450 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • Elemental analysis : Quantify sulfur and nitrogen content to validate stoichiometry .

Q. What are the solubility and stability properties of this compound in aqueous and organic solvents?

  • Solubility : High water solubility due to sulfonate groups (~50–100 mg/mL at 25°C); limited solubility in non-polar solvents (e.g., hexane) .
  • Stability :
    • Degrades under strong UV light (azo bond cleavage) or extreme pH (<3 or >11) .
    • Store in dark, dry conditions at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers analyze the purity and stability of this compound under varying experimental conditions?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–8 weeks, followed by LC-MS to identify decomposition pathways .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) .

Q. What is the reactivity of this compound with biomolecules, and how can its interactions be studied?

  • Covalent binding : The azo group forms bonds with nucleophilic residues (e.g., cysteine or lysine) in proteins, analyzed via:
    • Fluorescence quenching : Monitor changes in protein fluorescence upon binding .
    • X-ray crystallography : Resolve binding sites in enzyme complexes .
  • Redox activity : Participate in electron-transfer reactions with cellular reductases, measured via cyclic voltammetry (E₀ = −0.2 to +0.3 V vs. Ag/AgCl) .

Q. How does this compound compare structurally and functionally to its analogs, and what implications do these differences have for research applications?

Compound Key Structural Features Unique Properties Research Applications
Target compoundAzo-linked pyrazole, sulfonate groupsHigh aqueous solubility, redox activityBiosensor development, enzyme inhibition studies
Sodium benzenesulfonateSimple sulfonate (no azo/pyrazole)Surfactant propertiesChromatography mobile phases
Acid Yellow 17Chlorinated azo-pyrazoleEnhanced photostabilityTextile dyeing, photochemical studies

Implications : The target compound’s dual functional groups (azo and sulfonate) enable applications in redox-active materials and biomolecular probing, unlike simpler analogs .

Q. What methodologies are recommended for studying its potential as a catalyst or reagent in organic synthesis?

  • Catalytic screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying conditions (aqueous/organic solvents, 50–100°C) .
  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy to assess catalytic efficiency (kcat/K₀) .
  • Reusability : Recover the compound via precipitation (ethanol addition) and test over multiple cycles .

Q. How can computational modeling (e.g., DFT, MD) predict its reactivity and guide experimental design?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., azo group: ~250 kJ/mol) and electron density maps to predict redox sites .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins to optimize drug delivery formulations .

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